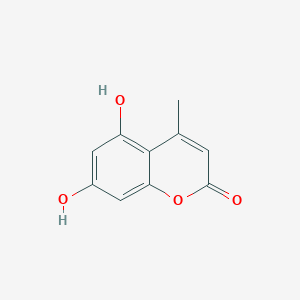

5,7-Dihydroxy-4-methylcoumarin

Descripción general

Descripción

7-Metil-2H-croman-2-ona, también conocida como metil-2H-croman-2-ona, es un derivado de la cumarina, un compuesto orgánico aromático natural. Las cumarinas son conocidas por su aroma dulce y se encuentran en muchas plantas. 7-Metil-2H-croman-2-ona es un sólido cristalino incoloro con un olor agradable que recuerda a la vainilla. Pertenece a la clase química de las benzopironas y se considera una lactona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Uno de los métodos más comunes para sintetizar 7-Metil-2H-croman-2-ona es la condensación de Pechmann. Este método implica la reacción catalizada por ácido de fenoles con β-ceto ésteres. Por ejemplo, la reacción entre el salicilaldehído y el anhídrido acético en presencia de acetato de sodio como catalizador, seguida de calentamiento y reflujo, puede producir 7-Metil-2H-croman-2-ona .

Otro método implica la condensación mecánica de Pechmann, que es un enfoque más respetuoso con el medio ambiente. Este método utiliza un mezclador de bolas de alta velocidad a temperatura ambiente con tiempos de reacción cortos en condiciones sin disolventes. La reacción entre fenoles (o naftoles) y acetoacetato de etilo en presencia de cloruro de indio como catalizador puede producir 7-Metil-2H-croman-2-ona con buenos rendimientos .

Métodos de producción industrial

La producción industrial de 7-Metil-2H-croman-2-ona generalmente implica reacciones de condensación de Pechmann a gran escala utilizando catalizadores ácidos homogéneos o heterogéneos. La elección del catalizador y las condiciones de reacción pueden variar dependiendo del rendimiento y la pureza deseados del producto. Los catalizadores comunes incluyen ácido sulfúrico concentrado, ácido trifluoroacético y varios ácidos de Lewis como el cloruro de aluminio y el cloruro de zinc .

Análisis De Reacciones Químicas

Tipos de reacciones

7-Metil-2H-croman-2-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de cumarina con diferentes grupos funcionales.

Reducción: Las reacciones de reducción pueden convertirlo en dihidrocumariñas.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios sustituyentes en diferentes posiciones del anillo de cromanona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos electrófilos como bromo, cloro y varios haluros de alquilo en condiciones ácidas o básicas.

Principales productos formados

Oxidación: Derivados de cumarina con grupos hidroxilo, carboxilo o nitro.

Reducción: Dihidrocumariñas.

Sustitución: Cromanonas sustituidas con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Antioxidant Properties

5,7-Dihydroxy-4-methylcoumarin is recognized for its antioxidant capabilities , which are critical in combating oxidative stress in biological systems. Research has demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.

- Mechanism of Action : The compound modulates signaling pathways associated with oxidative stress, notably by downregulating the c-Jun N-terminal kinase (JNK) pathway and enhancing the expression of Forkhead box O1 (FoxO1), which plays a role in cellular protection against apoptosis induced by oxidative agents such as cisplatin .

- Applications in Medicine : Its antioxidant properties suggest potential therapeutic applications in preventing conditions associated with oxidative stress, including neurodegenerative diseases and hearing loss induced by chemotherapy .

Neuroprotective Effects

The neuroprotective properties of this compound have been extensively studied, particularly concerning its ability to protect neuronal cells from damage caused by reactive oxygen species (ROS).

- In Vitro Studies : In experiments involving PC12 cells (a model for neuronal function), this compound exhibited significant protective effects against hydrogen peroxide-induced cytotoxicity. This was evidenced by reduced ROS formation and improved cell viability compared to untreated controls .

- Potential Therapeutic Use : Given its efficacy in protecting neuronal cells, this compound holds promise for developing treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to inhibit lipid peroxidation further supports its role as a neuroprotective agent .

Synthesis and Chemical Properties

The synthesis of this compound has been optimized using various methodologies, including the use of metal-organic frameworks as catalysts.

- Efficient Synthesis : Recent studies have reported an efficient synthesis method utilizing UiO-66-SO₃H as a solid catalyst for the Pechmann condensation reaction, yielding a significant amount of the compound under optimized conditions (molar ratio of phloroglucinol to ethyl acetoacetate at 1:1.6) with a yield of 66% .

- Fluorescent Properties : The compound also exhibits fluorescent properties, making it suitable for use as a fluorescent probe in detecting nitroxide radicals. This application is particularly relevant in biochemical assays where monitoring oxidative stress is essential .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

Mecanismo De Acción

El mecanismo de acción de 7-Metil-2H-croman-2-ona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, puede inhibir la síntesis de vitamina K, que es esencial para la coagulación de la sangre. Esta inhibición es similar a la acción del fármaco anticoagulante warfarina . Además, sus propiedades fluorescentes lo hacen útil para estudiar las interacciones moleculares y la dinámica en los sistemas biológicos .

Comparación Con Compuestos Similares

7-Metil-2H-croman-2-ona es única entre los derivados de cumarina debido a su patrón de sustitución específico. Los compuestos similares incluyen:

Cumarina (2H-croman-2-ona): El compuesto padre sin sustitución de metilo.

4-Metil-2H-croman-2-ona: Un derivado con un grupo metilo en la posición 4.

7-Hidroxi-4-metil-2H-croman-2-ona: Un derivado con grupos hidroxilo y metilo.

En comparación con estos compuestos, 7-Metil-2H-croman-2-ona tiene propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .

Actividad Biológica

5,7-Dihydroxy-4-methylcoumarin (D4M) is a synthetic coumarin derivative known for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its two hydroxyl groups at positions 5 and 7 on the coumarin ring. It exhibits a significant quantum yield and has been studied for its ability to scavenge free radicals, making it a candidate for various therapeutic applications.

Antioxidant Activity

D4M has demonstrated potent antioxidant effects by scavenging free radicals such as alkylperoxy radicals and hypochlorous acid (HOCl), with an IC50 value of 2.85 µM in cell-free assays . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Neuroprotective Effects

Recent studies have highlighted D4M's neuroprotective capabilities, particularly in preventing cisplatin-induced ototoxicity. In vitro experiments using HEI-OC1 cells showed that D4M pretreatment significantly increased cell viability and reduced apoptosis. The mechanism involves modulation of the JNK/FoxO1 signaling pathway, where D4M downregulates phosphorylated JNK (p-JNK) and enhances the expression ratio of phosphorylated FoxO1 to total FoxO1, thereby inhibiting caspase-dependent apoptosis .

Case Studies

- Cisplatin-Induced Ototoxicity : A study demonstrated that D4M protects cochlear hair cells from cisplatin-induced damage in neonatal mouse cochlear explants. The protective effect was confirmed through various assays measuring cell viability and apoptosis markers .

- Anti-Inflammatory Effects : D4M has been shown to reduce nitric oxide (NO) levels and prostaglandin E2 (PGE2) expression in inflammatory models without inducing cytotoxicity. This suggests its potential as an anti-inflammatory agent .

- Adipogenesis : Research indicates that D4M may influence adipocyte differentiation through its interaction with specific cellular pathways, suggesting a role in metabolic regulation .

Data Tables

Propiedades

IUPAC Name |

5,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVWGEJMXOQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025078 | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline] | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID | |

CAS No. |

2107-76-8 | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP62D4346M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

518 to 545 °F (NTP, 1992), 282-284 °C | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.